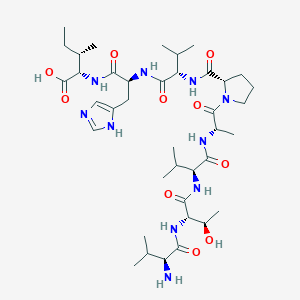
Val-Thr-Val-Ala-Pro-Val-His-Ile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Val-Thr-Val-Ala-Pro-Val-His-Ile” is a peptide composed of eight amino acids: valine, threonine, valine, alanine, proline, valine, histidine, and isoleucine. Peptides like this one are essential in various biological processes and can serve as building blocks for proteins. This particular sequence may have specific biological functions or applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Solid-Phase Peptide Synthesis (SPPS)
Starting Material: The synthesis begins with a resin-bound amino acid.
Coupling Reagents: Commonly used reagents include carbodiimides (e.g., dicyclohexylcarbodiimide) and uronium salts (e.g., HBTU).
Protecting Groups: Amino acids are protected with groups like Fmoc (fluorenylmethyloxycarbonyl) to prevent unwanted reactions.
Deprotection: The Fmoc group is removed using a base like piperidine.
Coupling: Each amino acid is sequentially added to the growing peptide chain.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid.
-
Solution-Phase Peptide Synthesis
Starting Material: Free amino acids.
Coupling Reagents: Similar to SPPS, carbodiimides and uronium salts are used.
Protecting Groups: Boc (tert-butyloxycarbonyl) and Z (benzyloxycarbonyl) groups are commonly used.
Deprotection: Boc groups are removed using acids like hydrochloric acid.
Coupling: Amino acids are coupled in solution, often requiring purification steps between additions.
Industrial Production Methods
Industrial production of peptides like “Val-Thr-Val-Ala-Pro-Val-His-Ile” often relies on automated peptide synthesizers that utilize SPPS. These machines can efficiently produce large quantities of peptides with high purity. The process involves:
Automated Coupling: Sequential addition of amino acids.
Automated Deprotection: Removal of protecting groups.
Purification: High-performance liquid chromatography (HPLC) is used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Hydrogen peroxide, performic acid.
Conditions: Mild to moderate temperatures.
Products: Oxidized peptides, often with modified side chains.
-
Reduction
Reagents: Sodium borohydride, dithiothreitol.
Conditions: Mild temperatures, often in aqueous solutions.
Products: Reduced peptides, often with modified disulfide bonds.
-
Substitution
Reagents: Various nucleophiles.
Conditions: Depends on the nucleophile and the target site.
Products: Substituted peptides with altered side chains.
Common Reagents and Conditions
Coupling Reagents: Carbodiimides, uronium salts.
Protecting Groups: Fmoc, Boc, Z.
Deprotecting Agents: Piperidine, hydrochloric acid.
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Sodium borohydride, dithiothreitol.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as a model compound to study peptide synthesis techniques.
Catalysis: Investigated for its potential as a catalyst in organic reactions.
Biology
Protein Engineering: Used to study protein folding and stability.
Enzyme Substrates: Serves as a substrate for various enzymes in biochemical assays.
Medicine
Drug Development: Explored as a potential therapeutic peptide for various diseases.
Diagnostics: Used in diagnostic assays to detect specific enzymes or antibodies.
Industry
Biotechnology: Employed in the production of recombinant proteins.
Agriculture: Investigated for its potential as a bioactive peptide in crop protection.
Mechanism of Action
The mechanism of action of “Val-Thr-Val-Ala-Pro-Val-His-Ile” depends on its specific biological target. Generally, peptides exert their effects by binding to specific receptors or enzymes, leading to a cascade of molecular events. For example:
Receptor Binding: The peptide may bind to a cell surface receptor, triggering a signaling pathway.
Enzyme Inhibition: It may inhibit an enzyme by binding to its active site, preventing substrate conversion.
Comparison with Similar Compounds
Similar Compounds
Val-Thr-Val-Ala-Pro-Val-His-Leu: Similar sequence with leucine instead of isoleucine.
Val-Thr-Val-Ala-Pro-Val-His-Val: Similar sequence with valine instead of isoleucine.
Val-Thr-Val-Ala-Pro-Val-His-Gly: Similar sequence with glycine instead of isoleucine.
Uniqueness
“Val-Thr-Val-Ala-Pro-Val-His-Ile” is unique due to its specific sequence, which may confer distinct biological properties. The presence of isoleucine at the C-terminus can influence the peptide’s stability, folding, and interaction with biological targets.
Properties
CAS No. |
184864-51-5 |
|---|---|
Molecular Formula |
C39H66N10O10 |
Molecular Weight |
835.0 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C39H66N10O10/c1-11-21(8)30(39(58)59)47-32(51)25(15-24-16-41-17-42-24)44-36(55)29(20(6)7)45-33(52)26-13-12-14-49(26)38(57)22(9)43-35(54)28(19(4)5)46-37(56)31(23(10)50)48-34(53)27(40)18(2)3/h16-23,25-31,50H,11-15,40H2,1-10H3,(H,41,42)(H,43,54)(H,44,55)(H,45,52)(H,46,56)(H,47,51)(H,48,53)(H,58,59)/t21-,22-,23+,25-,26-,27-,28-,29-,30-,31-/m0/s1 |
InChI Key |
JYXPJLOJDMGYOB-FWDAARJKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


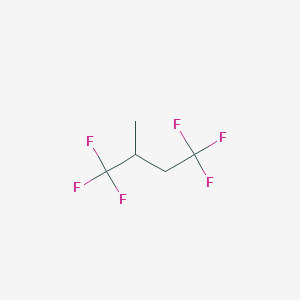
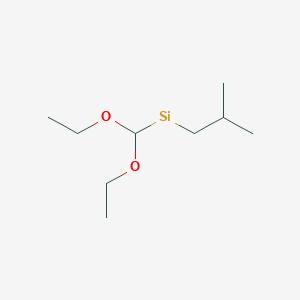
![Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]-](/img/structure/B12567748.png)
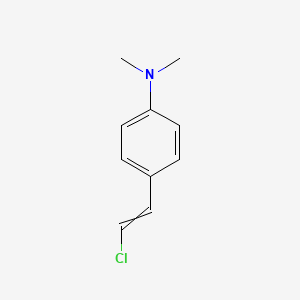

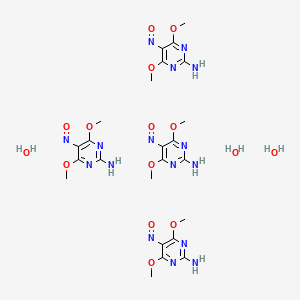
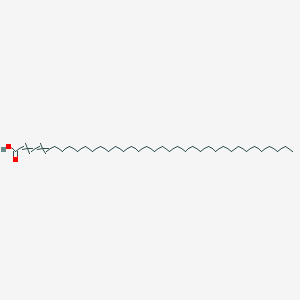


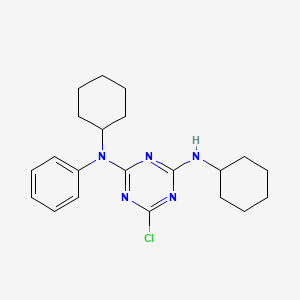
![[(1-Iodo-2-phenylethenyl)selanyl]benzene](/img/structure/B12567794.png)
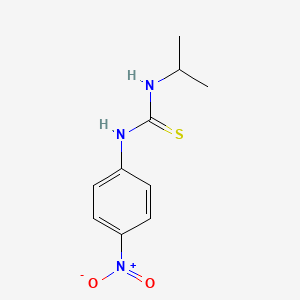
![2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline](/img/structure/B12567814.png)
![lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide](/img/structure/B12567817.png)
